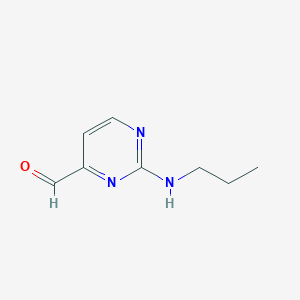
7-Amino-1,8-naphthyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group at the 7th position and an aldehyde group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,8-naphthyridine-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . Another method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, leading to the formation of amino-naphthyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted naphthyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Amino-1,8-naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Amino-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through hydrogen bonding and π-π stacking interactions, leading to the stabilization of certain DNA structures . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
Comparison: 7-Amino-1,8-naphthyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it exhibits unique interactions with DNA and enzymes, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
7-amino-1,8-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-5H,(H2,10,11,12) |
InChI-Schlüssel |
QBIZUABIWCOSBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















